

An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)benzamide

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Compound of Interest

Compound Name:	<i>n</i> -(2-Oxo-2-phenylethyl)benzamide
CAS No.:	4190-14-1
Cat. No.:	B1347390

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This guide provides a comprehensive technical overview of **N-(2-Oxo-2-phenylethyl)benzamide**, a molecule of interest within the broader class of benzamide derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential biological significance.

Core Molecular Attributes

N-(2-Oxo-2-phenylethyl)benzamide is a chemical compound with the systematic IUPAC name **N-(2-oxo-2-phenylethyl)benzamide**. It is also known by synonyms such as N-Phenacylbenzamide.^[1] The fundamental properties of this molecule are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₃ NO ₂	[2][3]
Molecular Weight	239.27 g/mol	[2][3]
CAS Number	4190-14-1	[2][3]
Melting Point	125 °C	[4]
Boiling Point	478.9 ± 28.0 °C (Predicted)	[4]
Density	1.163 ± 0.06 g/cm ³ (Predicted)	[4]

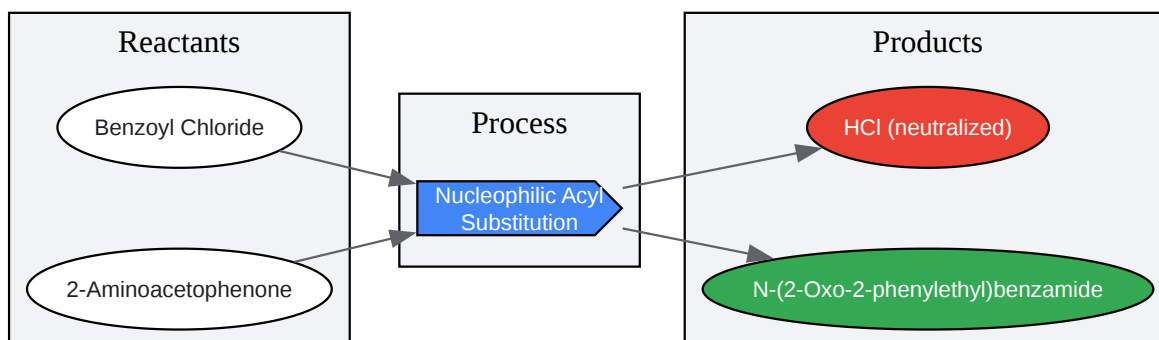
Synthesis and Mechanism

The primary route for the synthesis of **N-(2-Oxo-2-phenylethyl)benzamide** involves the acylation of 2-aminoacetophenone with benzoyl chloride.[2][3] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

The general mechanism proceeds as follows:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of the primary amine in 2-aminoacetophenone attacks the carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
- **Leaving Group Departure:** The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
- **Deprotonation:** A base, often a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes a proton from the nitrogen atom, yielding the final **N-(2-Oxo-2-phenylethyl)benzamide** product and a salt (e.g., triethylammonium chloride). The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

General Synthesis Workflow



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General Synthesis Workflow

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **N-(2-Oxo-2-phenylethyl)benzamide** is not readily available in the reviewed literature, a general procedure based on the Schotten-Baumann reaction conditions for similar amide syntheses is provided below. Researchers should optimize these conditions for their specific laboratory setup.

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminoacetophenone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.
- **Addition of Acylating Agent:** Cool the mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1 to 1.1 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) is typically observed.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove

excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.

- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for validating its identity and purity. While specific spectra for **N-(2-Oxo-2-phenylethyl)benzamide** are not widely published, the expected spectral features are outlined below based on its chemical structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings, a singlet for the methylene ($-\text{CH}_2-$) protons, and a broad singlet for the amide (N-H) proton. The aromatic region will likely be complex due to overlapping signals.
- ^{13}C NMR: The carbon NMR spectrum should exhibit distinct signals for the two carbonyl carbons (one for the ketone and one for the amide), the methylene carbon, and the aromatic carbons.
- FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and C=O stretching of the ketone. Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (239.27 g/mol).

Biological Activity and Potential Applications

The benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of benzamide have demonstrated a variety of therapeutic effects, including antiemetic, antipsychotic, and gastroprokinetic activities.

While specific biological studies on **N-(2-Oxo-2-phenylethyl)benzamide** are limited in publicly available literature, research on analogous structures suggests potential areas of investigation:

- **Anticonvulsant Activity:** Numerous studies have explored the anticonvulsant properties of benzamide and acetamide derivatives. The presence of an aromatic ring and an amide linkage are often considered important pharmacophoric features for this activity.
- **Antitumor Activity:** Certain N-substituted benzamide derivatives have been investigated as potential antitumor agents. For example, some N-2-(phenylamino) benzamide derivatives have been identified as novel anti-glioblastoma agents.

It is important to note that these are potential areas of interest based on the activity of structurally related compounds. Rigorous biological evaluation of **N-(2-Oxo-2-phenylethyl)benzamide** is required to determine its specific pharmacological profile.

Safety and Handling

Based on available safety data sheets, **N-(2-Oxo-2-phenylethyl)benzamide** is classified as harmful if swallowed and causes serious eye irritation.[2]

Precautionary Measures:

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.
- **First Aid:**
 - **If Swallowed:** Rinse mouth and seek medical attention.
 - **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

N-(2-Oxo-2-phenylethyl)benzamide is a benzamide derivative with a well-defined chemical structure and accessible synthetic routes. While specific data on its biological activity and

spectroscopic characterization are not extensively documented, its structural motifs suggest that it could be a valuable compound for further investigation in medicinal chemistry, particularly in the areas of anticonvulsant and antitumor drug discovery. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this and related compounds.

References

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